Ro 25-6981

概要

説明

Ro 25-6981 is a highly potent and selective antagonist of NMDA receptors containing the NR2B subunit. It exhibits >5000-fold selectivity for NR2B over NR2A subunit-containing receptors in vitro, with IC₅₀ values of 0.009 µM (NR1C/NR2B) versus 52 µM (NR1C/NR2A) in Xenopus oocytes . Its activity-dependent blockade mechanism mirrors that of ifenprodil but with superior potency . Preclinically, this compound demonstrates neuroprotection against glutamate toxicity (IC₅₀ = 0.4 µM) and oxygen-glucose deprivation (IC₅₀ = 0.04 µM) in cortical neurons . It also activates autophagy in retinal pigment epithelial (RPE) cells, reducing lipofuscin accumulation (e.g., A2E) at sub-cytotoxic concentrations (0.1–1 µM) .

準備方法

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Ro 25-6981 maleate is purified via reversed-phase HPLC to achieve ≥98% purity . Suppliers like Tocris Bioscience and Alomone Labs use C18 columns with mobile phases containing trifluoroacetic acid (TFA) and methanol/water mixtures . For example, [11C]MeRo25, a radiolabeled analog, was synthesized by methylating this compound using [11C]iodomethane, followed by HPLC purification with 0.1% TFA in a 50:50 HO/MeOH solution .

Table 1: HPLC Purification Parameters for this compound Derivatives

| Parameter | Specification | Source |

|---|---|---|

| Column | X-Bridge C18 | |

| Mobile Phase | 0.1% TFA in HO/MeOH (50:50 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Purity | ≥98% |

Solubility and Formulation

This compound maleate exhibits pH-dependent solubility:

For in vivo studies, it is dissolved in physiological saline (3 mg/mL) and administered intraperitoneally . Batch-specific solubility data are critical due to variable hydration states .

Table 2: Solubility Profile of this compound Maleate

| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |

|---|---|---|

| Water | 4.56 | 10 |

| DMSO | 45.55 | 100 |

Analytical Characterization

Spectroscopic Identification

Purity Assessment

Purity is verified using HPLC with UV detection (λ = 254 nm). Residual solvents and counterions (e.g., maleate) are quantified via ion chromatography or nuclear magnetic resonance (NMR) .

Radiolabeling and Derivative Synthesis

The synthesis of [11C]MeRo25, a PET radioligand, demonstrates the adaptability of this compound for isotopic labeling :

-

Precursor : this compound (2.0 mg, 5.9 µmol) is treated with tetrabutylammonium hydroxide.

-

Methylation : Reaction with [11C]iodomethane at 50°C for 5 minutes.

-

Purification : HPLC on an X-Bridge C18 column yields [11C]MeRo25 with 24% decay-corrected radiochemical yield .

Challenges and Limitations

Publicly available data on this compound synthesis are limited, necessitating reliance on supplier technical specifications. Furthermore, its stereochemical complexity demands advanced chiral separation techniques, increasing production costs .

化学反応の分析

Ro-25-6981は、以下を含むさまざまな化学反応を受けます。

酸化: Ro-25-6981は、特定の条件下で対応する酸化物を形成するために酸化できます。

還元: この化合物は、還元された誘導体を形成するために還元できます。

置換: Ro-25-6981は、ある官能基が別の官能基に置き換えられる置換反応を受けることができます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

Ro-25-6981は、以下を含む広範囲の科学研究の応用を持っています。

科学的研究の応用

Neuroprotective Effects

Ro 25-6981 has demonstrated significant neuroprotective properties in various experimental models. Its mechanism primarily involves blocking the NR2B subunit of NMDA receptors, which are implicated in excitotoxicity and neurodegenerative processes.

- In Vitro Studies : Research indicates that this compound can protect cultured cortical neurons from glutamate toxicity and oxygen-glucose deprivation. The compound exhibited IC50 values of 0.4 µM against glutamate toxicity and 0.04 µM against combined oxygen and glucose deprivation, suggesting a potent neuroprotective effect compared to other NMDA antagonists like ifenprodil .

- In Vivo Studies : In animal models, this compound has been shown to mitigate neuronal damage following ischemic events, demonstrating its potential as a therapeutic agent for conditions such as stroke and traumatic brain injury .

Anticonvulsant Properties

This compound has been evaluated for its anticonvulsant effects, particularly in models of seizure activity.

- Seizure Suppression : A study focusing on infantile rats found that this compound effectively suppressed the tonic phase of generalized tonic-clonic seizures induced by pentylenetetrazol (PTZ). The compound was administered in two age groups (12-day-old and 25-day-old rats), showing age-dependent efficacy without significant adverse effects on memory or cognitive functions .

- Long-Term Effects : Long-term exposure studies assessed the impact of this compound on seizure susceptibility and cognitive development. Results indicated no detrimental effects on sensorimotor functions or emotional behavior, suggesting its safety for use during critical developmental periods .

Pain Management

The analgesic properties of this compound have been investigated in models of neuropathic pain.

- Thermal Hyperalgesia : In chronic constriction injury (CCI) models, intrathecal administration of this compound significantly reduced thermal hyperalgesia over multiple days without affecting mechanical hypersensitivity. This suggests a specific analgesic effect that could be beneficial in managing neuropathic pain conditions .

- Mechanism Insights : The compound's ability to inhibit the expression of PSD-95, a protein associated with synaptic plasticity and pain pathways, further supports its role in modulating pain responses .

Pharmacological Profile

This compound's pharmacological profile highlights its selectivity and potency:

| Property | Value |

|---|---|

| Selectivity | >5000-fold for GluN2B over GluN2A |

| IC50 (GluN2B) | 0.009 µM |

| IC50 (GluN2A) | 52 µM |

| Binding Affinity | K(D) = 3 nM |

| Neuroprotective IC50 | 0.04 µM (oxygen-glucose deprivation) |

These characteristics make this compound a valuable tool for studying NMDA receptor function and developing potential therapies for neurological disorders.

Case Study: Neuroprotection in Ischemia

A study demonstrated that this compound could protect against neuronal death during ischemic episodes by inhibiting excessive calcium influx through NMDA receptors, thereby reducing excitotoxic damage .

Case Study: Seizure Management

In a controlled trial, this compound was administered to rats subjected to PTZ-induced seizures. The results indicated a marked reduction in seizure duration and frequency, supporting its potential application in epilepsy treatment .

作用機序

Ro-25-6981は、NMDA受容体のNR2Bサブユニットを選択的に阻害することによって効果を発揮します。この阻害は、ニューロンへのカルシウムイオンの過剰な流入を防ぎ、これは興奮毒性とニューロンの損傷につながる可能性があります。 NMDA受容体の活性を調節することにより、Ro-25-6981はニューロンを保護し、神経疾患に関連する症状を軽減するのに役立ちます .

類似の化合物との比較

Ro-25-6981は、NMDA受容体のNR2Bサブユニットに対する高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

イフェンプロジル: 別のNR2B選択的アンタゴニストですが、Ro-25-6981はさまざまなアッセイでより強力な効果を示しています.

TCN-201: NR2Aサブユニットの選択的アンタゴニストであり、標的の特異性においてRo-25-6981とは異なります.

Ro-25-6981のNR2Bサブユニットに対するユニークな選択性は、さまざまな生理学的および病理学的プロセスにおけるこの受容体サブタイプの特定の役割を研究するための貴重なツールとなっています。

類似化合物との比較

Selectivity and Binding Affinity

Therapeutic Efficacy

- Neuroprotection : this compound outperforms ifenprodil in mitigating glutamate toxicity and hypoxia-induced neuronal damage .

- Analgesia: At 100 µg intrathecally, this compound suppresses C-fiber-mediated nociception in neuropathic pain models without motor impairment, unlike non-selective antagonists (e.g., MK-801) .

- Antidepressant Effects : this compound reduces immobility in forced swim tests (FST) by targeting medial prefrontal cortex (mPFC) NR2B receptors. This contrasts with GluN2A-selective antagonists (e.g., NVP-AAM077), which require higher doses for similar effects .

Structural and Pharmacokinetic Differences

- This compound retains a phenol group, enhancing NR2B affinity but increasing glucuronidation risk. Besonprodil (a bioisostere of ifenprodil) replaces phenol with sulfoxide, improving metabolic stability .

- AZD6765 (lanicemine) shares NR2B selectivity but has lower potency (IC₅₀ ~1 µM) and transient antidepressant effects in clinical trials .

Key Research Findings

- Autophagy Activation : this compound reduces A2E accumulation in RPE cells by enhancing autophagic flux (LC3-II↑, p62↓). This effect is abolished in ATG5-deficient cells, confirming autophagy dependency .

- Synaptic Plasticity: In the nucleus accumbens shell, this compound attenuates neuropathic pain by suppressing NR2B-PSD-95 interactions, a mechanism distinct from non-selective antagonists .

- Aging and NR2B : The loss of this compound’s memory-impairing effects in aged mice suggests age-dependent changes in NR2B receptor function unrelated to protein expression .

生物活性

Ro 25-6981 is a selective antagonist of the NMDA receptor, specifically targeting the GluN2B subunit. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and seizure management. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and findings from relevant studies.

Chemical Profile

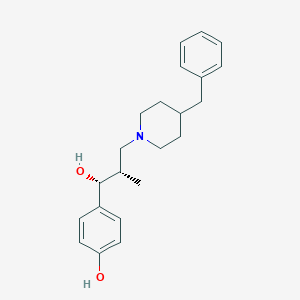

- Chemical Name : (α R, β S)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate

- Molecular Weight : Not specified in the sources.

- Purity : ≥98%

- Target : NMDA receptor (GluN2B subunit)

This compound functions as an activity-dependent antagonist of NMDA receptors, demonstrating significant selectivity for GluN2B over GluN2A subunits. The IC50 values indicate that it has an IC50 of 0.009 µM for GluN2B-containing receptors and 52 µM for GluN2A receptors, reflecting a selectivity ratio exceeding 5000-fold . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Neuroprotective Properties

This compound has been shown to protect neurons against various forms of excitotoxicity:

- Glutamate Toxicity : It protects cultured cortical neurons from glutamate-induced damage with an IC50 of 0.4 µM .

- Ischemic Injury : The compound regulates autophagy-related proteins during ischemic conditions, contributing to neuroprotection .

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties:

- In studies involving infantile rats , it effectively suppressed the tonic phase of generalized tonic-clonic seizures induced by pentylenetetrazol (PTZ) at doses of 3 and 10 mg/kg .

- The compound did not significantly affect seizure susceptibility in juvenile rats, suggesting developmental differences in response to NMDA antagonism .

Study on Seizure Management

One notable study assessed the acute and long-term effects of this compound on seizure susceptibility and cognitive functions in rats:

- Acute Effects : The administration of this compound led to increased latency in the onset of seizures in treated groups compared to controls .

- Long-term Effects : Following repeated administration, no adverse effects on sensorimotor development or cognitive abilities were observed, indicating safety for developing brains .

Behavioral Impact

In terms of behavioral outcomes, this compound was evaluated for its influence on memory retrieval:

- A study reported enhanced spatial memory retrieval without affecting visuospatial learning capabilities, highlighting its potential cognitive benefits .

Comparative Data Table

Q & A

Q. How to design concentration-response experiments for Ro 25-6981 in NMDA receptor studies?

Basic

To determine the optimal concentration range for this compound, start with a gradient (e.g., 0.1–10 µM) based on prior studies showing dose-dependent inhibition of A2E-BDP fluorescence and reduced cell viability at higher concentrations . Include controls such as untreated cells, vehicle-only groups, and reference antagonists (e.g., AP5) to validate assay specificity. Cell viability assays (e.g., MTT or ATP-based tests) are critical to differentiate pharmacological effects from cytotoxicity, as shown in retinal pigment epithelial cells where 10 µM this compound reduced viability . Ensure solubility aligns with protocols (e.g., aqueous solubility up to 25 mM as per manufacturer data) .

Q. What in vivo models are suitable for studying this compound’s effects on synaptic plasticity?

Basic

Common models include:

- Spinal nerve ligation (SNL) : Assess NMDA receptor current modulation using electrophysiology, where this compound increased currents in neuropathic pain models .

- Fear conditioning : Evaluate age-dependent effects on memory consolidation, as this compound impaired fear recall in 3-month-old mice but not in 12-month-old cohorts .

- Morphine-induced hyperalgesia : Use Hargreaves thermal testing to measure blockade of thermal hypersensitivity when co-administered with opioids .

Q. How to resolve contradictory findings on age-dependent effects of this compound in memory studies?

Advanced

In fear memory experiments, younger mice (3-month) showed significant freezing reduction post-Ro 25-6981, while older mice (12-month) did not, despite similar NR2B protein levels . To address this:

- Control for confounding factors : Test synaptic localization of NR2B via immunohistochemistry or subcellular fractionation.

- Behavioral paradigms : Use multiple memory tasks (e.g., Morris water maze, novel object recognition) to isolate cognitive-specific effects.

- Pharmacokinetic analysis : Measure brain penetrance and regional distribution differences across age groups.

Q. What methods confirm this compound’s selectivity for NR2B-containing NMDA receptors?

Advanced

- Single-channel recording : In PSA-treated neurons, this compound selectively inhibited NR2B-containing receptors, while this compound-insensitive channels (e.g., NR2A) remained unaffected .

- Radioligand binding : Use [³H]this compound to quantify high-affinity binding (KD ≈ 510.9 nM) in NR1/NR2A/NR2B heteromers purified via antibody affinity chromatography .

- Comparative pharmacology : Co-apply subunit-specific antagonists (e.g., ifenprodil for NR2B) to validate selectivity in functional assays .

Q. How to integrate molecular dynamics simulations with experimental data for this compound?

Advanced

- Ligand docking : Compare this compound’s binding affinity in the NMDA receptor transmembrane domain (TMD) with other antagonists (e.g., ketamine, traxoprodil). Simulations show this compound has the strongest TMD binding among tested compounds .

- Validate predictions experimentally : Use electrophysiology to correlate simulated binding energies with IC50 values in recombinant receptors.

- Cross-reference structural data : Align simulation results with cryo-EM structures of NR2B-containing receptors to identify critical interaction residues.

Q. What controls are essential when assessing this compound’s impact on cell viability?

Basic

- Baseline viability : Include untreated cells to account for natural apoptosis.

- Vehicle controls : Test solvent (e.g., DMSO) at matching concentrations to rule out solvent toxicity.

- Positive controls : Use known cytotoxic agents (e.g., staurosporine) to validate assay sensitivity.

- Time-course analysis : Monitor viability at multiple timepoints, as cytotoxicity may manifest delayed (e.g., 24–48 hours post-treatment) .

Q. How does this compound’s effect on synaptic proteins like PSD-95 inform antidepressant mechanisms?

Advanced

this compound’s antidepressant-like effects in the medial prefrontal cortex (mPFC) correlate with increased PSD-95 and GluA1 expression, suggesting synaptogenesis . Methodological considerations:

- Regional specificity : Intra-mPFC infusion (vs. systemic) isolates locus-specific effects.

- Knockdown models : Use siRNA targeting PSD-95 to confirm its necessity in this compound’s behavioral outcomes.

- Synaptic imaging : Employ electron microscopy or super-resolution imaging to quantify dendritic spine density post-treatment.

Q. What behavioral tests evaluate this compound’s cognitive effects?

Basic

- Fear conditioning : Measure freezing behavior during contextual recall to assess memory impairment .

- Novel open field : Quantify locomotion and center-time to rule out confounding anxiolytic/motor effects .

- Elevated plus-maze : Test anxiety-like behavior, though this compound showed no significant impact in prior studies .

Q. How to design studies combining this compound with other treatments (e.g., morphine)?

Advanced

- Dose optimization : Use isobolographic analysis to identify synergistic/additive effects. In morphine studies, co-administration of this compound (1 mg/kg) blocked hyperalgesia without altering baseline thresholds .

- Outcome measures : Include thermal latency (Hargreaves test) and molecular endpoints (e.g., NR2B phosphorylation).

- Control groups : Compare with standalone treatments (morphine or this compound) and vehicle controls.

Q. What biochemical techniques validate this compound’s interaction with NMDA receptor subunits?

Advanced

- Co-immunoprecipitation : Pull down NR2B-containing complexes and probe for this compound binding via competitive ELISA.

- Electrophysiological blockade : Apply this compound during NMDA-evoked currents in HEK293 cells expressing NR1/NR2B vs. NR1/NR2A receptors .

- Fluorescence polarization : Measure displacement of fluorescently tagged antagonists (e.g., TCN-201) to quantify binding kinetics .

特性

IUPAC Name |

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZSEUPGUDIELE-HTAPYJJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169274-78-6 | |

| Record name | (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169274-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。